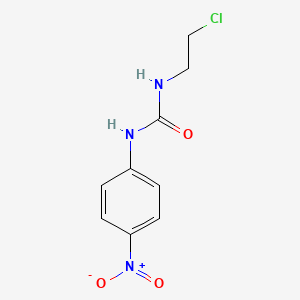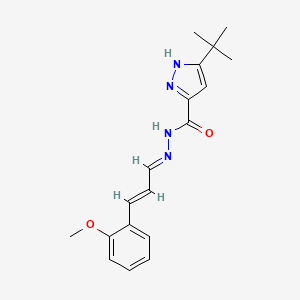
Urea, N-(2-chloroethyl)-N'-(4-nitrophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, N-(2-chloroethyl)-N’-(4-nitrophenyl)-: is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a 2-chloroethyl group and a 4-nitrophenyl group attached to the nitrogen atoms of the urea moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Urea, N-(2-chloroethyl)-N’-(4-nitrophenyl)- typically involves the reaction of 2-chloroethylamine with 4-nitrophenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of Urea, N-(2-chloroethyl)-N’-(4-nitrophenyl)- may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of automated systems and advanced purification techniques ensures the efficient production of the compound on a commercial scale.
化学反应分析
Types of Reactions: Urea, N-(2-chloroethyl)-N’-(4-nitrophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The 2-chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group in the 4-nitrophenyl moiety can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Hydrolysis Reactions: The urea moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products:
Substitution: Formation of substituted urea derivatives.
Reduction: Conversion of the nitro group to an amino group.
Hydrolysis: Production of amines and carbon dioxide.
科学研究应用
Chemistry: Urea, N-(2-chloroethyl)-N’-(4-nitrophenyl)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the interactions between proteins and small molecules, as well as to study enzyme mechanisms.
Medicine: The compound has potential applications in medicinal chemistry. It may be explored as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, Urea, N-(2-chloroethyl)-N’-(4-nitrophenyl)- can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes.
作用机制
The mechanism of action of Urea, N-(2-chloroethyl)-N’-(4-nitrophenyl)- involves its interaction with specific molecular targets. The 2-chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the modification of their structure and function. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules. These interactions can result in the inhibition of enzyme activity or the disruption of cellular processes.
相似化合物的比较
- Urea, N-(2-chloroethyl)-N’-(4-methylphenyl)-
- Urea, N-(2-chloroethyl)-N’-(4-aminophenyl)-
- Urea, N-(2-chloroethyl)-N’-(4-hydroxyphenyl)-
Comparison: Urea, N-(2-chloroethyl)-N’-(4-nitrophenyl)- is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, the nitro group allows for additional chemical transformations, such as reduction to an amino group, which can be exploited in various applications. The presence of the 2-chloroethyl group also provides a site for nucleophilic substitution, making it a versatile compound for synthetic and research purposes.
属性
CAS 编号 |
67052-23-7 |
|---|---|
分子式 |
C9H10ClN3O3 |
分子量 |
243.65 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)-3-(4-nitrophenyl)urea |
InChI |
InChI=1S/C9H10ClN3O3/c10-5-6-11-9(14)12-7-1-3-8(4-2-7)13(15)16/h1-4H,5-6H2,(H2,11,12,14) |
InChI 键 |
ADJCDJWMICMEGL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC(=O)NCCCl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995651.png)
![(E)-3,5-dimethylphenyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B11995667.png)


![N-[2-(4-bromophenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B11995688.png)
![1-butyl-4-hydroxy-N'-[(E)-1-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide](/img/structure/B11995694.png)

![N-{2,2,2-trichloro-1-[(3-methoxypropyl)amino]ethyl}furan-2-carboxamide](/img/structure/B11995709.png)
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11995715.png)
![3-{[(E)-(4-chlorophenyl)methylidene]amino}-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B11995725.png)
![3-(1-phenylethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B11995731.png)


